Cyclo(-Alanine-Glutamine) is a cyclic dipeptide composed of two amino acids: alanine and glutamine. This compound belongs to a class of molecules known as cyclic peptides, which are characterized by a circular arrangement of their amino acid residues. Cyclo(-Alanine-Glutamine) is of particular interest in biochemical research due to its potential biological activities and applications in drug development.
Cyclic dipeptides, including cyclo(-Alanine-Glutamine), can be derived from various natural sources, particularly microorganisms such as Streptomyces. These organisms are known for their ability to produce a diverse array of secondary metabolites, including cyclic peptides, through biosynthetic pathways involving cyclodipeptide synthases (CDPS) .
Cyclo(-Alanine-Glutamine) is classified as a diketopiperazine, which refers to its structure consisting of two amino acids linked by peptide bonds that form a ring. This classification highlights its unique properties compared to linear peptides, including increased stability and bioactivity.
The synthesis of cyclo(-Alanine-Glutamine) can be achieved through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The cyclization process often employs specific reagents that promote the formation of the peptide bond while ensuring that side reactions are minimized. Techniques such as high-performance liquid chromatography (HPLC) are utilized for purification and characterization of the final product .
The molecular structure of cyclo(-Alanine-Glutamine) features a cyclic arrangement where the carboxyl group of alanine forms a bond with the amino group of glutamine, resulting in a stable diketopiperazine structure.
The molecular formula for cyclo(-Alanine-Glutamine) is . The compound has distinct stereochemistry due to the chiral centers present in both alanine and glutamine, contributing to its biological activity.
Cyclo(-Alanine-Glutamine) can participate in various chemical reactions typical for cyclic peptides:
These reactions often require careful control of pH and temperature to prevent degradation or unwanted side reactions. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring these transformations .
The mechanism of action for cyclo(-Alanine-Glutamine) involves interactions with specific biological targets, such as receptors or enzymes.
Experimental data indicate that certain modifications to the cyclo(-Alanine-Glutamine) structure can enhance its bioactivity, making it a candidate for further pharmacological studies.
Cyclo(-Alanine-Glutamine) is typically a white crystalline solid at room temperature. It is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
The compound exhibits stability under physiological conditions but can be sensitive to extreme pH levels and temperatures. Its melting point and solubility characteristics are critical for its application in drug formulation .
Characterization techniques such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-Vis), and HPLC are commonly used to analyze the purity and structural integrity of cyclo(-Alanine-Glutamine).
Cyclo(-Alanine-Glutamine) has potential applications in several scientific fields:
Diketopiperazines (DKPs), also known as cyclic dipeptides or piperazinediones, represent the simplest cyclic peptide structures in nature. These compounds are formed through an intramolecular condensation reaction between two amino acids, resulting in a stable six-membered ring system with two ketone groups at positions 3 and 6. The general structure consists of a piperazine-2,5-dione core, which confers significant conformational rigidity compared to linear peptides [3] [6]. DKPs are classified into several structural categories based on their amino acid composition:
Table 1: Classification of Diketopiperazines with Representative Examples
Classification | Structural Features | Representative Examples | Biological Activities |
---|---|---|---|
Proline-containing DKPs | Pyrrolidine ring; enhanced rigidity | Cyclo(Gly-Pro), Cyclo(Ala-Gln) | Neuroprotection, IGF-1 regulation |
Aromatic DKPs | Phenolic/indole side chains | Cyclo(Tyr-Tyr), Cyclo(Trp-Trp) | Antioxidant, antimicrobial |
Heterocyclic DKPs | Additional heteroatom rings | Brevianamide A, Leptosin D | Cytotoxic, enzyme inhibition |
Hydroxylated DKPs | Hydroxyproline derivatives | Cyclo(Hyp-Gly) | Collagen stabilization, wound healing |
DKPs occur naturally across diverse biological sources including bacteria, fungi, marine organisms, and even in human tissues. Their biosynthesis primarily occurs through two enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). These enzymes catalyze the formation of the DKP ring structure before additional modifications create structural diversity [3] [7]. The inherent stability of the DKP core against enzymatic degradation makes these compounds particularly valuable in pharmaceutical applications, as they resist hydrolysis by exopeptidases due to their lack of N- and C-termini [6].
The history of cyclic dipeptides dates to 1880 when DKPs were first identified as protein degradation products. Nobel laureate Emil Fischer conducted pioneering work in 1906 that laid the foundation for understanding their structural characteristics [3] [7]. The discovery of biologically active cyclic peptides began in earnest in the 1930s-1940s with the isolation of tyrocidine and gramicidin S from Bacillus brevis cultures. These cyclodecapeptides demonstrated potent bactericidal properties and represented the first commercially deployed antibiotics, marketed as Tyrothricin [6].
A transformative breakthrough occurred in the 1970s with the identification of cyclosporin A from the fungus Tolypocladium inflatum. This cyclic undecapeptide revolutionized transplant medicine through its selective immunosuppressive activity, achieved by inhibiting calcineurin phosphatase. Cyclosporin A remains clinically significant with annual sales exceeding $1 billion in the United States alone, highlighting the therapeutic potential of cyclic peptides [6]. The discovery of vancomycin further expanded medicinal applications, with its DKP-containing structure providing exceptional antibacterial activity against Gram-positive pathogens through cell wall synthesis inhibition [6].
The structural characterization of DKPs advanced significantly in 1975 when Von Dreele determined the X-ray crystal structure of cyclo(Gly-Pro) isolated from starfish in the Gulf of Mexico. This work confirmed the non-planar conformation of proline-containing DKPs and their hydrogen-bonding patterns [7]. Subsequent research has identified numerous biologically active DKPs from marine sources, including cyclo(Ala-Gln) from starfish and related structures from mangrove endophytic fungi [3] [7].
Proline-containing DKPs exhibit exceptional structural features that underlie their diverse biological functions. The pyrrolidine ring of proline introduces conformational constraints due to its secondary amine, which forms part of the DKP ring system. This structural arrangement creates an extra-rigid scaffold with defined three-dimensional geometry that enhances receptor binding specificity [3] [7]. The fixed φ and ψ angles around the proline residue restrict conformational flexibility, reducing the entropic penalty during target binding and significantly increasing binding affinity compared to linear peptides [6].
The hydrogen-bonding capacity of proline-containing DKPs contributes to their membrane permeability—a rare property among peptides. Cyclosporin A exemplifies this through its network of intramolecular hydrogen bonds that shield polar groups, creating a hydrophobic molecular surface capable of traversing biological membranes [6]. This structural feature enables unique biological interactions:
Table 2: Structural and Functional Advantages of Proline-Containing DKPs
Structural Feature | Functional Consequence | Biological Significance | Example Compound |
---|---|---|---|
Rigid pyrrolidine ring | Pre-organized binding conformation | Enhanced target affinity; receptor selectivity | Cyclo(Ala-Gln) |
Intramolecular H-bonding | Membrane permeability | Blood-brain barrier penetration; intracellular targets | Cyclosporin A |
Amphipathic topology | Membrane interaction surfaces | Antimicrobial activity; pore formation | Gramicidin S |
Stereochemical diversity | Chirality at multiple positions | Specific bioactivity; metabolic stability | Cyclo(Gly-D-Pro) |
Resistance to exopeptidases | Extended plasma half-life | Oral bioavailability potential | Cyclo(Pro-Tyr) |
The biological significance of proline-containing DKPs extends to quorum sensing in bacteria, where they serve as signaling molecules, and to neuroactive functions in mammals. Cyclo(Gly-Pro) (cGP) regulates insulin-like growth factor-1 (IGF-1) homeostasis in human plasma and demonstrates neuroprotective effects in stroke models [7]. The presence of proline at the penultimate position from the N-terminus significantly facilitates cyclization in peptides, explaining the prevalence of proline-containing DKPs in natural systems [3].
Cyclo(-Ala-Gln) (molecular formula: C₈H₁₃N₃O₃; molecular weight: 199.2 g/mol; CAS: 268221-76-7) exemplifies the structural and functional principles of proline-containing DKPs. Its systematic chemical name, 3-((2S,5S)-5-Methyl-3,6-dioxopiperazin-2-yl)propanamide, reflects its stereospecific configuration and functional groups [1] [3]. This compound features a characteristic diketopiperazine ring with defined chiral centers at positions 2 and 5, creating a non-planar conformation that enhances its biochemical stability and target specificity [3].
The compound serves crucial roles in peptide biochemistry and pharmaceutical applications:
Table 3: Physicochemical and Functional Properties of Cyclo(-Ala-Gln)
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₈H₁₃N₃O₃ | Determines pharmacokinetic properties |
Molecular Weight | 199.2 g/mol | Impacts membrane permeability |
CAS Number | 268221-76-7 | Unique chemical identifier |
Chiral Centers | (2S,5S) configuration | Critical for biological activity specificity |
SMILES Notation | NC(CCC@HC(N[C@H]1C)=O)=O | Precise structural representation |
Solubility | Soluble in aqueous media | Compatibility with biological systems |
Stability | High resistance to enzymatic degradation | Extended functional half-life |
Storage Requirements | Ambient temperature | Practical handling and storage |
In biochemical systems, cyclo(-Ala-Gln) demonstrates significant stability against proteolytic degradation due to its cyclic structure and the presence of proline-derived configuration. This stability makes it valuable as a scaffold in peptide-based drug design, where enzymatic resistance directly correlates with in vivo efficacy [2] [3]. The compound's production primarily occurs through chemical synthesis, with established protocols ensuring high stereochemical purity for pharmaceutical applications [1]. As research into DKPs advances, cyclo(-Ala-Gln) serves as both a biologically relevant compound and a structural template for developing novel therapeutics targeting protein-protein interactions and difficult-to-treat disease states.
Compounds Mentioned in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7